Benzenesulfonamide, N-(1-phenylethyl)-N-2-propenyl-
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Overview
Description
Benzenesulfonamide, N-(1-phenylethyl)-N-2-propenyl- is an organic compound with the molecular formula C14H15NO2S It is a derivative of benzenesulfonamide, where the sulfonamide nitrogen is substituted with a 1-phenylethyl and a 2-propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(1-phenylethyl)-N-2-propenyl- typically involves the reaction of benzenesulfonyl chloride with 1-phenylethylamine and allylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid support catalysts, such as transition metal fluorides, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(1-phenylethyl)-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of benzenesulfonic acid derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
Benzenesulfonamide, N-(1-phenylethyl)-N-2-propenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(1-phenylethyl)-N-2-propenyl- involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma .
Comparison with Similar Compounds
Similar Compounds
N-(1-Phenylethyl)benzenesulfonamide: Similar structure but lacks the 2-propenyl group.
N-(2-Propenyl)benzenesulfonamide: Similar structure but lacks the 1-phenylethyl group.
N-(Phenylsulfonyl)benzenesulfonamide: Contains a phenylsulfonyl group instead of the 1-phenylethyl and 2-propenyl groups.
Uniqueness
Benzenesulfonamide, N-(1-phenylethyl)-N-2-propenyl- is unique due to the presence of both the 1-phenylethyl and 2-propenyl groups, which confer specific chemical properties and biological activities. This dual substitution enhances its potential as a versatile intermediate in organic synthesis and as a pharmacologically active compound .
Properties
CAS No. |
66897-83-4 |
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Molecular Formula |
C17H19NO2S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(1-phenylethyl)-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C17H19NO2S/c1-3-14-18(15(2)16-10-6-4-7-11-16)21(19,20)17-12-8-5-9-13-17/h3-13,15H,1,14H2,2H3 |
InChI Key |
FFGCYNYIUGEXCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N(CC=C)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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